Celiprolol hydrochloride
Overview
Description
Celiprolol Hydrochloride is a selective beta-1 adrenergic receptor antagonist with partial beta-2 agonist activity. It is primarily used in the treatment of hypertension and angina pectoris. This compound is known for its ability to lower blood pressure by reducing peripheral vascular resistance and maintaining renal blood flow .
Mechanism of Action
Target of Action
Celiprolol hydrochloride is a unique beta-blocker that simultaneously acts as a selective β1 receptor antagonist , a partial β2 receptor agonist , and a weak α2 receptor antagonist . These receptors are primarily located in the heart and blood vessels, playing crucial roles in cardiovascular function.
Mode of Action
As a β1 receptor antagonist , this compound inhibits the action of catecholamines on β1-adrenergic receptors, thereby decreasing heart rate and myocardial contractility . Its partial β2 agonist activity is thought to account for its mild vasodilating properties, which can help lower blood pressure . The weak antagonistic effect on α2 receptors further contributes to its vasodilatory action .
Biochemical Pathways
This compound primarily affects the adrenergic signaling pathway. By blocking β1 receptors and partially activating β2 receptors, it modulates the effects of catecholamines, leading to decreased heart rate and blood pressure
Pharmacokinetics
This compound exhibits a bioavailability of 30-70% . The binding to plasma proteins is about 25-30% . The elimination half-life of this compound is approximately 5 hours , indicating its relatively short duration of action.
Result of Action
The primary result of this compound’s action is the lowering of blood pressure in hypertensive patients, both at rest and during exercise . This makes it effective for the management of mild to moderate hypertension and effort-induced angina pectoris .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability has been shown to be markedly affected by food, suggesting that it should be administered without food . Additionally, coadministration of certain drugs, such as chlorthalidone, hydrochlorothiazide, and theophylline, can also reduce the bioavailability of celiprolol .
Biochemical Analysis
Biochemical Properties
Celiprolol hydrochloride is simultaneously a selective β1 receptor antagonist, a β2 receptor partial agonist, and a weak α2 receptor antagonist . The β2 agonist activity is thought to account for its mild vasodilating properties .
Cellular Effects
This compound lowers blood pressure in hypertensive patients at rest and on exercise . The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone .
Molecular Mechanism
This compound is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties . It lowers blood pressure in hypertensive patients at rest and on exercise .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Celiprolol Hydrochloride involves several key steps:
Initial Reaction: The process begins with the reaction of p-aminophenol with diethyl carbonate to form N,N-diethylcarbamoyl-p-aminophenol.
Intermediate Formation: This intermediate is then reacted with epichlorohydrin in the presence of a base to yield N,N-diethylcarbamoyl-p-(2,3-epoxypropoxy)aniline.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Celiprolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, particularly at the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while substitution reactions can produce various derivatives with modified pharmacological properties .
Scientific Research Applications
Celiprolol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding receptor-ligand interactions.
Medicine: It is extensively studied for its therapeutic effects in hypertension and angina, as well as its potential benefits in other cardiovascular conditions.
Comparison with Similar Compounds
- Atenolol
- Metoprolol
- Bisoprolol
- Propranolol
- Carvedilol
Celiprolol Hydrochloride stands out due to its unique combination of beta-1 antagonism and beta-2 agonism, providing a balanced approach to managing cardiovascular conditions with potentially fewer side effects.
Properties
CAS No. |
57470-78-7 |
---|---|
Molecular Formula |
C20H34ClN3O4 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydron;chloride |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H |
InChI Key |
VKJHTUVLJYWAEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Canonical SMILES |
[H+].CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
57470-78-7 |
Related CAS |
56980-93-9 (Parent) |
Synonyms |
Celiprolol Celiprolol Hydrochloride Celiprolol Monohydrochloride Celiprolol, (+,-)-Isomer Celiprolol, (R)-Isomer Celiprolol, (S)-Isomer Celiprolol, Monohydrochloride, (R)-Isomer Celiprolol, Monohydrochloride, (S)-Isomer Hydrochloride, Celiprolol Monohydrochloride, Celiprolol N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea REV 5320A REV-5320A REV5320A Selectol ST 1396 ST-1396 ST1396 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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